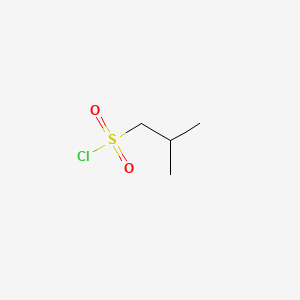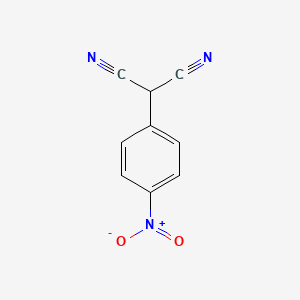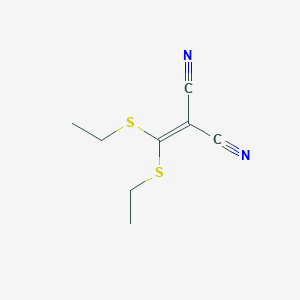
2-methylpropane-1-sulfonyl Chloride
Overview
Description
2-Methylpropane-1-sulfonyl Chloride, also known as Isobutanesulfonyl Chloride or Isobutylsulfonyl Chloride, is a chemical compound with the molecular formula C4H9ClO2S . It is a colorless to light yellow clear liquid .
Synthesis Analysis
The synthesis of this compound can be achieved through the chlorosulfonation of S-alkyl isothiourea salts . This process involves the use of sulfuryl dichloride and potassium nitrate in acetonitrile at 0°C for 3 hours, followed by the addition of sodium hydrogencarbonate .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, sulfonyl chlorides in general are known to react with Grignard reagents to form sulfinates .
Physical and Chemical Properties Analysis
This compound is a liquid at 20°C . It has a specific gravity of 1.21 . It is moisture sensitive and should be stored under inert gas . The flash point is 88°C .
Scientific Research Applications
Synthesis and Chemical Reactions
- Sulfonylating Agent : 2-Methylpropane-1-sulfonyl chloride (also known as tert-Butylsulfonyl chloride) acts as a sulfonylating agent and is a precursor to tert-butyl cations. It's important in chemical reactions due to its role in the synthesis of various compounds (Quintero & Meza-León, 2005).
- Desulfinylative C-C Allylation : The compound is utilized in iron-catalyzed desulfinylative cross-coupling reactions with Grignard reagents. This reaction is significant for the formation of complex organic molecules (Volla et al., 2009).
Solid-Phase Synthesis
- Polymer-Supported Sulfonyl Chloride : It's used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This application is crucial in the pharmaceutical industry for creating compounds with antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).
Polymer Chemistry
- Polyelectrolytes and Copolymers : It's a building block in the synthesis of polyelectrolytes and copolymers, like poly(2-acrylamido-2-methylpropane sulfonic acid), which have various industrial applications (Bray et al., 2017).
Catalysis and Organic Synthesis
- Synthesis of N-Sulfonyl Imines : The compound is instrumental in the synthesis of N-sulfonyl imines, which are important intermediates in organic synthesis (Zolfigol et al., 2010).
- Sulfa-Staudinger Cycloadditions : It plays a role in sulfa-Staudinger cycloadditions, a type of chemical reaction important in the creation of certain pharmaceuticals (Yang, Chen, & Xu, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-methylpropane-1-sulfonyl Chloride is the carbon atom in organic molecules, particularly those in alkyl compounds . The carbon atom acts as an electrophile, an electron-poor site that reacts with the electron pair of a nucleophile to form a bond .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, the nucleophile, or electron-rich species, attacks the electrophilic carbon of the alkyl group to give the substituted product . This reaction can occur rapidly at room temperature .
Biochemical Pathways
The biochemical pathway affected by this compound is the nucleophilic substitution reaction pathway . The downstream effects of this pathway involve the formation of a different nucleophile as a by-product of the reaction .
Pharmacokinetics
It’s worth noting that the compound has a high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of a substituted product through a nucleophilic substitution reaction . This reaction results in the creation of a different nucleophile as a by-product .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is moisture sensitive and should be stored under inert gas . Additionally, the nucleophilic substitution reaction it participates in can occur rapidly at room temperature , suggesting that temperature is a crucial factor in its action.
Properties
IUPAC Name |
2-methylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLNHTOCFWUYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188915 | |
| Record name | 1-Propanesulfonyl chloride, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35432-36-1 | |
| Record name | 1-Propanesulfonyl chloride, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035432361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonyl chloride, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)







![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1295748.png)
